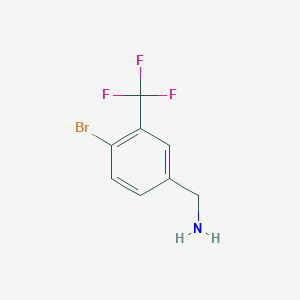

4-Bromo-3-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRXFOAJILTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672895 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-70-5 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzylamine: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)benzylamine, a key building block in modern medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's strategic importance, synthesis, characterization, and safe handling, underpinned by field-proven insights and detailed experimental procedures.

Strategic Importance and Compound Profile

This compound, also known as [4-bromo-3-(trifluoromethyl)phenyl]methanamine, is a strategically designed synthetic intermediate. Its value lies in the unique and synergistic properties imparted by its two key functional groups: the trifluoromethyl (-CF3) group and the bromine (-Br) atom.

The trifluoromethyl group is a cornerstone of modern drug design.[1] Its high electronegativity and metabolic stability can significantly enhance a molecule's pharmacokinetic profile.[2] Specifically, the -CF3 group is known to:

-

Increase Lipophilicity : This enhances cell membrane permeability, which can lead to improved bioavailability.[3]

-

Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase a drug's half-life.[2]

-

Modulate Acidity/Basicity : The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing target binding interactions.[1][3]

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the efficient and controlled introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Together, these features make this compound a highly sought-after precursor for creating complex molecular libraries aimed at discovering novel therapeutics and advanced materials.

Compound Data Summary

| Property | Value | Source(s) |

| Chemical Name | [4-bromo-3-(trifluoromethyl)phenyl]methanamine | PubChem |

| Synonyms | This compound | Echemi[4] |

| CAS Number | 1159512-70-5 | Echemi[4] |

| Molecular Formula | C₈H₇BrF₃N | PubChemLite[5] |

| Molecular Weight | 254.05 g/mol | PubChemLite[5] |

| Appearance | Typically a solid or oil | - |

| Predicted XlogP | 2.4 | PubChemLite[5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed as a final product in readily available literature; however, it can be reliably achieved through established synthetic transformations from commercially available precursors. The most logical and industrially scalable routes involve the conversion of the corresponding benzaldehyde or benzonitrile.

Plausible Synthetic Pathways

Two primary pathways are proposed, leveraging common and high-yielding reactions:

-

Reductive Amination of 4-Bromo-3-(trifluoromethyl)benzaldehyde : This is a robust and widely used one-pot reaction in organic synthesis. The aldehyde is first condensed with an amine source (like ammonia or an ammonia equivalent) to form an intermediate imine, which is then reduced in situ to the target primary amine.

-

Reduction of 4-Bromo-3-(trifluoromethyl)benzonitrile : The nitrile group can be effectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The reductive amination pathway is often preferred for its operational simplicity and milder conditions, avoiding the use of highly reactive and pyrophoric reagents like LiAlH₄.

Below is a diagram illustrating the logical workflow for the synthesis via reductive amination.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. อนุพันธ์เบนซิลามีนสำหรับการสังเคราะห์อินทรีย์ (2) [myskinrecipes.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Bromo-3-(trifluoromethyl)benzylamine chemical properties

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzylamine for Advanced Research

Authored by a Senior Application Scientist

This document provides an in-depth technical examination of this compound, a critical chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The guide is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and reactivity, grounded in established scientific principles.

Strategic Importance in Chemical Synthesis

This compound is a substituted toluene derivative of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the unique combination of three distinct functional moieties on a single aromatic scaffold:

-

The Benzylamine Core: A primary amine group attached to a methylene bridge, which is a common pharmacophore and a versatile reactive site for building molecular complexity.

-

The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group is a cornerstone of modern drug design. Its incorporation into a molecule can dramatically alter physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2] The -CF₃ group's high electronegativity and steric bulk can fundamentally change a compound's biological activity.[3]

-

The Bromo Group (-Br): Positioned on the aromatic ring, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the facile introduction of diverse substituents and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

This trifecta of functionalities makes this compound a valuable starting material for creating novel chemical entities with tailored properties for advanced applications.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral characteristics is fundamental to its effective use in research and development.

Core Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1159512-70-5 | Echemi[4] |

| Molecular Formula | C₈H₇BrF₃N | PubChemLite[5] |

| Molecular Weight | 254.05 g/mol | PubChemLite[5] |

| Appearance | Data not available; related compounds are colorless to light yellow liquids or solids. | |

| Monoisotopic Mass | 252.9714 Da | PubChemLite[5] |

| Predicted XlogP | 2.4 | PubChemLite[5] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for reaction monitoring and final product confirmation.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by their positions relative to the bromine and trifluoromethyl substituents. A singlet or broad singlet would correspond to the two amine (NH₂) protons, and a distinct singlet would represent the two benzylic (CH₂) protons.

-

¹³C NMR: The carbon spectrum will display signals for the six unique aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. Signals for the benzylic carbon and other aromatic carbons will also be present.

-

¹⁹F NMR: The trifluoromethyl group will produce a strong singlet in the ¹⁹F NMR spectrum, a clear diagnostic marker for the presence of this moiety.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance). This results in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M⁺+2), which is a definitive confirmation of a monobrominated compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reduction of a suitable precursor, such as a nitrile or an oxime. A common and effective laboratory-scale approach is the reduction of 4-bromo-3-(trifluoromethyl)benzonitrile.

Synthetic Workflow: Reduction of a Benzonitrile Precursor

This workflow illustrates a robust method for synthesizing the target amine from its corresponding nitrile.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Representative)

The following protocol describes the reduction of 4-bromo-3-(trifluoromethyl)benzonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting nitriles to primary amines.

Self-Validating System: This protocol incorporates clear checkpoints. The disappearance of the nitrile starting material can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the C≡N stretch at ~2230 cm⁻¹). The final product is validated by NMR and MS analysis.

Step-by-Step Methodology:

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

-

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating slow addition and cooling to maintain control.

-

-

Substrate Addition: 4-Bromo-3-(trifluoromethyl)benzonitrile, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (as monitored by TLC).

-

Workup and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.

-

Causality: The specific sequence of quenching reagents is crucial for generating a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.

-

-

Isolation: The resulting slurry is filtered through a pad of Celite®, and the solid residue is washed with additional THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation if required.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Reactions of the Amine Group

The primary amine is a potent nucleophile and can undergo a wide range of transformations, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.

-

N-Alkylation: Direct reaction with alkyl halides to yield secondary and tertiary amines.

Reactions of the Aryl Bromide: Cross-Coupling

The aryl bromide is the key to molecular diversification. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Caption: Schematic of a Suzuki coupling reaction using the aryl bromide handle.

Authoritative Insight: The electron-withdrawing nature of the -CF₃ group can influence the reactivity of the adjacent aryl bromide in cross-coupling reactions, sometimes requiring optimization of catalyst, ligand, and base conditions. This electronic effect, however, makes the scaffold particularly interesting for creating molecules where electron-deficient aromatic rings are desired. The ability to perform these coupling reactions is a primary reason this building block is valuable in creating libraries of compounds for screening in drug discovery programs.[6]

Safety, Handling, and Storage

As a corrosive chemical, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: This compound is classified as causing severe skin burns and eye damage.[4] It should be handled with extreme care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[7]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep the container locked up.[4]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its unique molecular architecture provides chemists with a powerful platform for synthesizing novel compounds with precisely tuned electronic and steric properties. A thorough understanding of its physicochemical characteristics, synthetic pathways, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the demanding fields of drug discovery and materials science.

References

-

This compound HCl - CAS:1214331-03-9. Sunway Pharm Ltd. [Link]

-

This compound (C8H7BrF3N). PubChemLite. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

4-(Trifluoromethyl)benzylamine. PubChem. [Link]

-

4-(Trifluoromethoxy)benzylamine. PubChem. [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. The Royal Society of Chemistry. [Link]

-

4-Bromo-2-(trifluoromethyl)benzylamine Hydrochloride 1214372-39-0 C8H8BrClF3N. Agnitio Pharma. [Link]

-

4-(Trifluoromethyl)benzylamine | CAS#:3300-51-4. Chemsrc. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C8H7BrF3N) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-3-(trifluoromethyl)benzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-(trifluoromethyl)benzylamine is a critical building block in contemporary medicinal chemistry and materials science. The strategic placement of the bromo and trifluoromethyl groups on the benzylamine scaffold provides a versatile platform for the development of novel pharmaceuticals and functional materials. This guide offers an in-depth exploration of a robust and widely applicable synthetic pathway to this key intermediate, starting from 4-bromo-3-(trifluoromethyl)toluene. We will dissect the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present the information in a clear, accessible format to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The -CF3 group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, making it a valuable substituent in drug design. When combined with a bromine atom, which serves as a versatile handle for a wide range of cross-coupling reactions, the resulting this compound becomes a highly sought-after precursor for complex molecular architectures.

This guide focuses on a reliable two-step synthesis of this compound, a pathway that is both efficient and scalable.

The Synthetic Pathway: From Toluene to Benzylamine

A common and effective route for the preparation of this compound begins with the commercially available 4-bromo-3-(trifluoromethyl)toluene.[1][2] The synthesis involves two principal transformations:

-

Benzylic Bromination: Selective radical bromination of the methyl group of the starting toluene derivative.

-

Nucleophilic Substitution: Conversion of the resulting benzyl bromide to the target benzylamine.

Figure 1: A schematic overview of the two-step synthesis of this compound.

In-Depth Experimental Protocols and Mechanistic Rationale

3.1. Step 1: Free-Radical Bromination of 4-Bromo-3-(trifluoromethyl)toluene

The initial step involves the selective bromination of the benzylic position of 4-bromo-3-(trifluoromethyl)toluene to yield 4-bromo-3-(trifluoromethyl)benzyl bromide.[3] This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Underlying Mechanism: The reaction proceeds through a free-radical chain mechanism. Thermal decomposition of AIBN generates radicals that abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which propagates the chain reaction.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4).

-

Add N-bromosuccinimide (1.05–1.1 eq) and a catalytic amount of AIBN (0.02–0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77-80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.

Table 1: Typical Reaction Parameters for Benzylic Bromination

| Parameter | Condition |

| Starting Material | 4-Bromo-3-(trifluoromethyl)toluene |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux |

| Typical Reaction Time | 2–6 hours |

| Anticipated Yield | 85–95% |

3.2. Step 2: Nucleophilic Substitution to Afford the Benzylamine

The transformation of 4-bromo-3-(trifluoromethyl)benzyl bromide to the corresponding benzylamine can be accomplished via several nucleophilic substitution strategies. A highly effective and clean method involves a two-step sequence: formation of a benzyl azide followed by its reduction.

Underlying Mechanism: This step proceeds via a standard SN2 reaction. The azide anion (N3-) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

Detailed Experimental Protocol:

-

Dissolve the crude 4-bromo-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN3) (1.1–1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive; handle with appropriate safety precautions.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzyl azide.

Underlying Mechanism: The benzyl azide is subsequently reduced to the primary amine. Catalytic hydrogenation is a common and efficient method for this transformation. The azide is reduced by hydrogen gas on the surface of a palladium catalyst.

Figure 2: Workflow for the conversion of benzyl bromide to benzylamine via an azide intermediate.

Detailed Experimental Protocol:

-

Dissolve the crude 4-bromo-3-(trifluoromethyl)benzyl azide in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the azide is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired this compound.[4] The product can be further purified by column chromatography if necessary.

Table 2: Comparison of Amination Strategies

| Method | Advantages | Disadvantages | Typical Yield (over 2 steps) |

| Azide Formation and Reduction | High yielding, clean reaction, avoids over-alkylation products. | Two-step process, use of toxic and potentially explosive sodium azide. | 80–90% |

| Direct Amination with Ammonia | One-step process. | Can lead to the formation of secondary and tertiary amine byproducts, requires a large excess of ammonia. | 60–75% |

Physicochemical and Spectroscopic Data

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C8H7BrF3N |

| Molecular Weight | 254.05 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| CAS Number | 401913-13-3 |

Note: Physical properties can vary slightly based on purity.

Conclusion

The synthetic route detailed in this guide, commencing from 4-bromo-3-(trifluoromethyl)toluene, provides a reliable and efficient method for the preparation of this compound. The two-step process, involving benzylic bromination followed by azide formation and subsequent reduction, is a well-established and scalable pathway that consistently delivers high yields of the desired product. The mechanistic insights and detailed protocols provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- ChemicalBook. (n.d.). 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis.

- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- Fluorochem. (n.d.). 4-Bromo-3-(trifluoromethyl)toluene.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Oakwood Chemical. (n.d.). 4-Bromo-3-(trifluoromethyl)toluene.

- Guidechem. (n.d.). How to prepare 4-Bromo-3-fluorotoluene?.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 4-bromo-3-(trifluoromethyl)benzyl bromide.

- PrepChem. (n.d.). Synthesis of 4-bromo-3-aminobenzotrifluoride.

- ChemSpider. (n.d.). Formation of benzyl azide from benzyl bromide.

Sources

4-Bromo-3-(trifluoromethyl)benzylamine IUPAC name

An In-Depth Technical Guide to [4-Bromo-3-(trifluoromethyl)phenyl]methanamine

Abstract

This technical guide provides a comprehensive overview of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine, a critical fluorinated building block for researchers and professionals in drug development and medicinal chemistry. We delve into its fundamental chemical identity, strategic synthesis, and core applications, underpinned by an understanding of its physicochemical properties and safety considerations. This document moves beyond a simple recitation of facts to explain the causality behind its utility, particularly how the interplay between the bromine and trifluoromethyl substituents offers unique advantages in designing next-generation therapeutics. Detailed, field-tested protocols and safety guidelines are provided to ensure both efficacy and safety in its application.

The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for optimizing drug candidates.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The CF₃ group can enhance binding affinity, improve membrane permeability, and block metabolic degradation at adjacent sites, leading to compounds with increased potency and bioavailability.[3]

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine emerges as a particularly valuable reagent within this context. It combines the beneficial properties of the trifluoromethyl group with two other key functional handles:

-

A Primary Benzylamine: This moiety provides a versatile point for derivatization, readily participating in amide bond formation, reductive amination, and other nucleophilic reactions to build more complex molecular architectures.

-

A Bromo Substituent: The bromine atom is not merely a placeholder. It serves as a crucial handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid exploration of chemical space and the generation of diverse compound libraries.

This guide synthesizes the available technical data to provide a holistic understanding of this compound, empowering researchers to leverage its unique properties effectively.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible science. The key identifiers and properties for [4-Bromo-3-(trifluoromethyl)phenyl]methanamine are summarized below.

| Property | Value | Source |

| IUPAC Name | [4-bromo-3-(trifluoromethyl)phenyl]methanamine | PubChem[4] |

| CAS Number | 1159512-70-5 | Echemi[5] |

| Molecular Formula | C₈H₇BrF₃N | PubChem[4] |

| Molecular Weight | 254.05 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1CN)C(F)(F)F)Br | PubChem[4] |

| InChI Key | VIPRXFOAJILTEI-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Colorless to light yellow liquid | Inferred from analogs[2] |

| Density | ~1.6 g/cm³ (Predicted) | N/A |

| Boiling Point | Not experimentally determined | N/A |

Synthesis and Purification Strategy

The synthesis of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine is typically achieved through a multi-step process starting from commercially available materials. The most logical and field-proven approach involves the oxidation of a benzylic alcohol to an aldehyde, followed by reductive amination.

Retrosynthetic Analysis

The retrosynthetic pathway highlights a robust and scalable approach to the target molecule. The primary amine is logically formed from the corresponding aldehyde via reductive amination. The aldehyde, in turn, is accessible through the selective oxidation of the benzylic alcohol, which is derived from the commercially available 4-bromo-3-(trifluoromethyl)toluene.

Caption: Retrosynthetic analysis of the target amine.

Recommended Synthetic Protocol: Two-Step Synthesis

This protocol details the conversion of (4-Bromo-3-(trifluoromethyl)phenyl)methanol to the target benzylamine. The alcohol precursor is readily synthesized from 4-bromo-3-(trifluoromethyl)toluene or is often commercially available.

Step 1: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol to 4-Bromo-3-(trifluoromethyl)benzaldehyde

This step utilizes manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic alcohols, minimizing over-oxidation to the carboxylic acid.[6]

-

Reagents & Equipment:

-

(4-Bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent)

-

Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, Celite® pad for filtration

-

-

Procedure:

-

Dissolve the starting alcohol (e.g., 10.0 g) in a suitable volume of DCM (e.g., 150 mL) in a round-bottom flask.

-

To this solution, add activated MnO₂ (e.g., 30 g). The reaction is often exothermic; maintain room temperature with a water bath if necessary.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the pad thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)benzaldehyde, which is often a solid and can be used in the next step without further purification.[6]

-

Step 2: Reductive Amination of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This step converts the aldehyde to the primary amine. A common method involves forming an intermediate imine or oxime, followed by reduction. Using ammonium acetate with sodium cyanoborohydride is a standard and effective one-pot procedure.

-

Reagents & Equipment:

-

4-Bromo-3-(trifluoromethyl)benzaldehyde (1 equivalent)

-

Ammonium Acetate (NH₄OAc) (10-20 equivalents)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reaction (optional but recommended)

-

-

Procedure:

-

Dissolve the aldehyde in methanol inside a round-bottom flask.

-

Add a large excess of ammonium acetate to the solution and stir until dissolved. This mass action drives the formation of the intermediate imine.

-

Carefully add sodium cyanoborohydride portion-wise to the stirring solution. Note: NaBH₃CN is toxic and should be handled in a fume hood. The pH of the reaction should be weakly acidic (pH 6-7) for optimal results.

-

Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 4-12 hours).

-

Quench the reaction carefully by slowly adding aqueous HCl (1M) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the remaining aqueous solution with NaOH (2M) to pH > 10 to deprotonate the amine.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude [4-Bromo-3-(trifluoromethyl)phenyl]methanamine.

-

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel. Characterization and confirmation of the final product structure are typically performed using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

Core Applications in Drug Discovery

The utility of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine lies in its role as a versatile scaffold. The trifluoromethyl group often serves as a bioisostere for other groups (like isopropyl or methyl) but with drastically different electronic properties, which can be exploited to fine-tune ligand-receptor interactions.[3]

Caption: Key derivatization pathways for the scaffold.

This dual functionality makes it an ideal starting point for generating libraries of drug-like molecules. For instance, in the synthesis of kinase inhibitors, the benzylamine portion can be acylated to form a hinge-binding motif, while the bromo-position can be elaborated through Suzuki coupling to interact with solvent-exposed regions of the ATP-binding pocket. Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in successful drug design.[7]

Safety, Handling, and Storage

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[5] It is corrosive and may also be a lachrymator (a substance that causes tearing).[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[9][10]

-

Handling: Avoid all contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.[5]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up.[5]

Conclusion

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its carefully arranged functional groups provide a pre-packaged solution for introducing key pharmacophoric features and enabling facile diversification. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock its potential to accelerate the discovery of novel and impactful therapeutics.

References

-

4-bromo-3-(trifluoromethyl)benzylamine. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-1,3-bis(trifluoromethyl)benzene Safety Data Sheets(SDS). LookChem. [Link]

-

4-(Trifluoromethyl)benzylamine. PubChem, National Center for Biotechnology Information. [Link]

-

4-Fluoro-3-(trifluoromethyl)benzylamine. P&S Chemicals. [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. PubChemLite - this compound (C8H7BrF3N) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Bromo-1,3-bis(trifluoromethyl)benzene Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 4-Bromo-3-(trifluoromethyl)benzylamine in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to modulate a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] 4-Bromo-3-(trifluoromethyl)benzylamine is a key exemplar of a fluorinated building block, offering a unique combination of reactive handles that make it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is paramount for reproducible research. This compound is known by several synonyms, and it is crucial for researchers to recognize these alternate identifiers to effectively search databases and procurement platforms.

| Identifier Type | Value | Source |

| IUPAC Name | [4-Bromo-3-(trifluoromethyl)phenyl]methanamine | PubChem[3] |

| CAS Number | 100533-89-1 (for the free base) | |

| CAS Number | 1214331-03-9 (for the hydrochloride salt) | Sunway Pharm Ltd[4] |

| Molecular Formula | C8H7BrF3N | PubChem[3] |

| Molecular Weight | 254.05 g/mol | |

| InChI | InChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-3H,4,13H2 | PubChem[3] |

| SMILES | C1=CC(=C(C=C1CN)C(F)(F)F)Br | PubChem[3] |

Common Synonyms:

-

(4-Bromo-3-(trifluoromethyl)phenyl)methanamine

-

Benzenemethanamine, 4-bromo-3-(trifluoromethyl)-

Physicochemical Properties and Spectroscopic Data

Understanding the physical and chemical characteristics of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Notes |

| Appearance | Not widely documented, likely a liquid or low-melting solid | Based on related compounds |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| XLogP (predicted) | 2.4 | PubChem[3] |

-

Mass Spectrometry: Predicted mass-to-charge ratios for various adducts include [M+H]+ at 253.97868 and [M+Na]+ at 275.96062.[3]

-

¹H NMR: Proton NMR spectra of related benzylamines show characteristic peaks for the benzylic protons (CH2) and aromatic protons.

-

¹³C NMR: Carbon NMR would reveal distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the benzylic carbon.

-

IR Spectroscopy: Infrared spectra of similar primary amines exhibit characteristic N-H stretching bands. The presence of the C-Br and C-F bonds would also result in specific absorption bands in the fingerprint region.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not commonly detailed in single-step procedures. However, a logical and efficient synthetic pathway can be constructed from its precursors, primarily 4-bromo-3-(trifluoromethyl)aniline or 4-bromo-3-(trifluoromethyl)benzaldehyde. The overall synthetic workflow can be visualized as a two-stage process.

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of the Precursor 4-Bromo-3-(trifluoromethyl)aniline

A common and effective method for synthesizing the key aniline intermediate is through the regioselective bromination of 3-(trifluoromethyl)aniline.[4][5] The electron-donating amino group directs the incoming bromine to the para position, which is sterically favored over the ortho positions.[4]

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.

-

Prepare a solution of NBS (1.0 equivalent) in DMF.

-

Slowly add the NBS solution dropwise to the aniline solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-3 hours).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove the DMF.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)aniline.

-

The product can be further purified by recrystallization or column chromatography if necessary.[4]

Plausible Protocol: Reductive Amination to this compound

Materials:

-

4-Bromo-3-(trifluoromethyl)benzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride)

-

Methanol or other suitable solvent

Procedure:

-

Dissolve 4-bromo-3-(trifluoromethyl)benzaldehyde in methanol.

-

Add the ammonia source in excess and stir at room temperature to form the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate. The trifluoromethyl group enhances metabolic stability and can improve a molecule's ability to cross cellular membranes, while the bromine atom serves as a versatile handle for cross-coupling reactions.[1][2] The primary amine provides a nucleophilic site for a wide range of chemical transformations.

Figure 2: The utility of this compound as a versatile building block in the synthesis of diverse chemical scaffolds for drug discovery.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[7] While specific marketed drugs directly using this starting material are not prominently disclosed, the structural motif is present in numerous biologically active compounds. For instance, derivatives of benzylamine are being investigated as PD-1/PD-L1 inhibitors for cancer immunotherapy.[8] The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting the importance of intermediates like this one in the drug development pipeline.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.[7]

-

Materials Science: The unique electronic properties conferred by the fluorine and bromine atoms make this compound a candidate for the synthesis of advanced materials, such as specialized polymers and coatings with enhanced thermal and chemical resistance.[1]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. Based on data for closely related compounds, it is likely to be corrosive and an irritant.

-

GHS Hazard Statements: For related benzylamines, hazard statements include H314 (Causes severe skin burns and eye damage) and H315 (Causes skin irritation).[9]

-

Precautionary Statements: Recommended precautionary measures include wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique trifunctional nature—a nucleophilic amine, a versatile bromine handle for cross-coupling, and a property-modulating trifluoromethyl group—makes it a highly valuable and sought-after intermediate in the chemical sciences. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactive potential is key to unlocking its full utility in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As the demand for more sophisticated and effective chemical entities grows, the importance of such well-designed building blocks will only continue to increase.

References

-

PubChemLite. (n.d.). This compound (C8H7BrF3N). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. Retrieved from [Link]

-

PlumX Metrics. (n.d.). Thermal 1,3-proton shift reaction and its application for operationally convenient and improved synthesis of α-(trifluoromethyl)benzylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Generon. (2025, October 12). 4-Bromo-3-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Synthesis. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

GSRS. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 4-Bromo-3-(trifluoromethyl)benzaldehyde, min 98%, 1 gram. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzylamine. Retrieved from [Link]

-

PubMed. (2024, October 5). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine. Retrieved from [Link]

-

MDPI. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Unlocking Innovation. (2025, November 8). The Role of Fluorinated Intermediates in Modern Chemistry. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)benzylamine(3300-51-4) IR Spectrum [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. PubChemLite - this compound (C8H7BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)benzylamine 97 3300-51-4 [sigmaaldrich.com]

Physical and chemical properties of 4-Bromo-3-(trifluoromethyl)benzylamine

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on the scientific rationale behind its utility in pharmaceutical research.

Introduction: The Strategic Importance of Fluorinated Scaffolds

This compound is a substituted benzylamine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure is strategically functionalized with two key moieties: a bromine atom and a trifluoromethyl (CF₃) group.

The trifluoromethyl group is a cornerstone of modern drug design.[1] Its incorporation into a molecular scaffold can profoundly influence pharmacological properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2] The CF₃ group's high electronegativity and steric bulk can protect adjacent chemical bonds from metabolic degradation and enhance interactions with biological targets.[3] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This dual functionality makes this compound a highly valuable precursor for creating libraries of novel compounds in the drug discovery pipeline.

Compound Profile and Identifiers

A clear identification is critical for sourcing and regulatory purposes.

| Identifier | Value |

| IUPAC Name | (4-Bromo-3-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 401913-37-3 (for the free base) |

| Molecular Formula | C₈H₇BrF₃N[4] |

| Molecular Weight | 254.05 g/mol |

| InChIKey | VIPRXFOAJILTEI-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC(=C(C=C1CN)C(F)(F)F)Br[4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. While specific experimental data for this exact isomer is sparse in publicly available literature, properties can be inferred from closely related analogs and supplier technical data.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid/solid | Inferred from analogs[5] |

| Density | ~1.607 g/cm³ (predicted) | Inferred from analogs |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Solubility | Soluble in various organic solvents | Inferred from structure |

| XLogP | 2.4 (Predicted)[4] | PubChemLite[4] |

Note: Physical properties can vary based on purity and experimental conditions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the amine NH₂ protons. The aromatic signals will be split in a pattern dictated by the substitution on the benzene ring.

-

¹⁹F NMR: A strong singlet is expected around -62 to -68 ppm, characteristic of the CF₃ group.[6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The monoisotopic mass is 252.9714 Da.[4]

Synthesis and Reactivity

The synthesis of this compound typically originates from commercially available substituted toluenes or benzaldehydes. A common conceptual pathway involves the bromination and trifluoromethylation of a suitable toluene precursor, followed by functional group manipulation to install the aminomethyl group.

A plausible synthetic route involves the oxidation of the corresponding benzyl alcohol. For instance, the related 4-bromo-3-(trifluoromethyl)benzaldehyde can be synthesized by oxidizing (4-bromo-3-(trifluoromethyl)phenyl)methanol with manganese dioxide.[7] This aldehyde can then be converted to the target benzylamine via reductive amination.

Logical Workflow: Synthesis via Reductive Amination

Caption: Conceptual workflow for the synthesis of the target amine.

The reactivity of the molecule is dominated by the nucleophilic primary amine and the bromine-substituted aromatic ring.

-

Amine Reactivity: The benzylamine group readily undergoes N-alkylation, acylation, and condensation reactions, making it a versatile handle for introducing the substituted benzyl moiety into larger molecules.

-

Aryl Bromide Reactivity: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in medicinal chemistry. The trifluoromethyl group is a "lipophilic electron-withdrawing group," a combination of properties highly sought after in drug design.[3]

Causality Behind its Utility:

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile methyl group with a CF₃ group can block oxidative metabolism at that position, increasing the drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule (LogP), which can enhance membrane permeability and improve absorption and distribution.[2]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups or modify the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with target proteins.[1]

This scaffold is particularly valuable in the synthesis of inhibitors and modulators for various biological targets.[5] The amine provides a point of attachment, while the substituted aromatic ring serves as a core that can be further elaborated using the bromine handle.

Safety and Handling

As a corrosive substance, proper handling of this compound is paramount. All procedures should be conducted in a well-ventilated fume hood by trained personnel.[8][9]

| Hazard Class | GHS Classification |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[8][9] |

| Precautionary Statements | |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] P310: Immediately call a POISON CENTER or doctor.[10] |

| Storage | P405: Store locked up.[8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[9][10]

-

Skin and Body Protection: Wear a chemical-resistant laboratory coat.[9][10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of this compound, a common step in synthesizing more complex molecules.

Objective: To synthesize N-(4-Bromo-3-(trifluoromethyl)benzyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of triethylamine to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. Causality Note: The addition is performed slowly at 0 °C to control the exothermic reaction. Triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine. Causality Note: The bicarbonate wash neutralizes any remaining acidic species, while the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(4-Bromo-3-(trifluoromethyl)benzyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

- This compound HCl. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

- Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- This compound (C8H7BrF3N). (n.d.). PubChemLite. Retrieved from [Link]

- Electronic Supplementary Information (ESI) for an article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 4-(Trifluoromethyl)benzylamine. (n.d.). PubChem. Retrieved from [Link]

- 4-(Trifluoromethoxy)benzylamine. (n.d.). PubChem. Retrieved from [Link]

- Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

- 4-Fluoro-3-(trifluoromethyl)benzylamine. (n.d.). NIST WebBook. Retrieved from [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 4-Bromo-2-(trifluoromethyl)benzylamine Hydrochloride. (n.d.). Agnitio Pharma. Retrieved from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C8H7BrF3N) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzylamine: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzylamine is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a trifluoromethyl group for modulating physicochemical properties, and a reactive benzylamine moiety, makes it a valuable precursor for the synthesis of a diverse range of pharmaceutical candidates. This technical guide provides an in-depth analysis of the primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative overview of the starting materials and methodologies. The guide is structured to provide researchers and drug development professionals with the necessary information to make informed decisions on the most suitable synthetic strategy for their specific needs, focusing on efficiency, scalability, and chemical integrity.

Introduction: Strategic Importance in Synthesis

The strategic importance of this compound in organic synthesis stems from the orthogonal reactivity of its functional groups. The trifluoromethyl group, a common bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The primary amine functionality is a key site for further molecular elaboration, allowing for the formation of amides, sulfonamides, and other critical linkages in bioactive molecules.

This guide explores three principal and field-proven synthetic pathways to access this valuable intermediate, each commencing from a different commercially available or readily accessible starting material. The choice of a particular route will depend on factors such as the availability of precursors, desired scale of synthesis, and tolerance of other functional groups in the target molecule.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through three primary routes:

-

Pathway 1: Reductive Amination of 4-Bromo-3-(trifluoromethyl)benzaldehyde. This is a convergent and widely used approach where the final C-N bond is formed from a key aldehyde intermediate.

-

Pathway 2: Reduction of 4-Bromo-3-(trifluoromethyl)benzonitrile. This route involves the transformation of a nitrile group into the target primary amine, offering an alternative when the corresponding benzonitrile is more accessible.

-

Pathway 3: Amination of 4-Bromo-3-(trifluoromethyl)benzyl Bromide. This classical approach utilizes a nucleophilic substitution reaction on a benzyl halide, providing a direct route to the benzylamine.

The following sections will provide a detailed examination of each pathway, including the synthesis of the requisite starting materials and step-by-step experimental protocols.

Pathway 1: Reductive Amination of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This pathway is arguably one of the most common and versatile methods for the synthesis of primary amines.[1] It involves the reaction of an aldehyde with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2]

Synthesis of the Aldehyde Precursor

The key starting material for this route is 4-Bromo-3-(trifluoromethyl)benzaldehyde. This can be prepared from the corresponding alcohol, (4-Bromo-3-(trifluoromethyl)phenyl)methanol, via oxidation.

Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

-

Materials: (4-Bromo-3-(trifluoromethyl)phenyl)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to afford 4-Bromo-3-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification if of sufficient purity. A typical reported yield for this type of oxidation is around 82%.[3]

-

Reductive Amination Protocol

With the aldehyde in hand, the reductive amination can be performed. The choice of reducing agent is critical for the success of this reaction. Sodium borohydride is a commonly used reagent for this transformation.[4]

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Bromo-3-(trifluoromethyl)benzaldehyde, Ammonia (aqueous or as a solution in an organic solvent), Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Procedure:

-

Dissolve 4-Bromo-3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia (e.g., 7N ammonia in methanol, 5-10 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by acid-base extraction.

-

| Parameter | Pathway 1: Reductive Amination |

| Starting Material | 4-Bromo-3-(trifluoromethyl)benzaldehyde |

| Key Transformation | Imine formation and in-situ reduction |

| Common Reagents | Ammonia, Sodium Borohydride, Methanol |

| Advantages | Convergent, generally high yielding, mild conditions |

| Disadvantages | Requires synthesis of the aldehyde precursor |

digraph "Reductive Amination Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start:\n(4-Bromo-3-(trifluoromethyl)phenyl)methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="4-Bromo-3-(trifluoromethyl)benzaldehyde"]; amine [label="Ammonia\n(NH3)"]; imine [label="Imine Intermediate", style=dashed]; reducing_agent [label="Reducing Agent\n(e.g., NaBH4)"]; product [label="Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> aldehyde [label="Oxidation (MnO2)"]; aldehyde -> imine [label="Condensation"]; amine -> imine; imine -> product [label="Reduction"]; reducing_agent -> product; }

Caption: Workflow for Pathway 1.

Pathway 2: Reduction of 4-Bromo-3-(trifluoromethyl)benzonitrile

This synthetic route provides an alternative to reductive amination, particularly if 4-Bromo-3-(trifluoromethyl)benzonitrile is a more readily available starting material. The core of this pathway is the reduction of the nitrile functionality to a primary amine.

Synthesis of the Benzonitrile Precursor

4-Bromo-3-(trifluoromethyl)benzonitrile can be synthesized from 4-Bromo-3-(trifluoromethyl)aniline via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile

-

Materials: 4-Bromo-3-(trifluoromethyl)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

-

Procedure:

-

Suspend 4-Bromo-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-3-(trifluoromethyl)benzonitrile.

-

Nitrile Reduction Protocol